molecular formula C5H7F3O B1213580 1,1,1-Trifluoro-3-methylbutan-2-one CAS No. 382-03-6

1,1,1-Trifluoro-3-methylbutan-2-one

Cat. No. B1213580
M. Wt: 140.1 g/mol
InChI Key: NLCCAFQWEKMQLM-UHFFFAOYSA-N
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Patent
US08476269B2

Procedure details

A cooled (0° C.) solution of lithium hydroxide (0.048 g, 2.015 mmol) in water (20 ml) was stirred and treated with nitromethane (1.23 g, 20.15 mmol), 1,1,1-trifluoro-3-methylbutan-2-one (3.11 g, 22.17 mmol), cetyltrimethylammonium Chloride (0.871 g, 2.72 mmol) and MgSO4 (0.485 g, 4.03 mmol). The white suspension was stirred at 0° C. for 1 hr, then at RT for 2 days. The resulting biphasic mixture was separated and the more dense lower layer was collected and dissolved in diethyl ether (30 ml). The mixture was dried over MgSO4, filtered and concentrated in vacuo to give a pale yellow oil. The oil was taken up in diethyl ether (10 ml) and passed through a pre-packed SCX-2 cartridge eluting with 100% diethyl ether. The filtrate was concentrated in vacuo to afford the title compound as a colourless oil. 1H NMR (400 MHz, CDCl3): δ 4.74 (1H, d), 4.59 (1H, d), 4.29 (1H, s), 2.29 (1H, m), 1.1 (6H, two sets of unresolved doublets)
Quantity
0.048 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
3.11 g
Type
reactant
Reaction Step Two
Name
Quantity
0.485 g
Type
reactant
Reaction Step Two
Quantity
0.871 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[N+:3]([CH3:6])([O-:5])=[O:4].[F:7][C:8]([F:15])([F:14])[C:9](=[O:13])[CH:10]([CH3:12])[CH3:11].[O-]S([O-])(=O)=O.[Mg+2]>O.[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.C(OCC)C>[F:7][C:8]([F:15])([F:14])[C:9]([CH2:6][N+:3]([O-:5])=[O:4])([OH:13])[CH:10]([CH3:12])[CH3:11] |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
0.048 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
3.11 g
Type
reactant
Smiles
FC(C(C(C)C)=O)(F)F
Name
Quantity
0.485 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
0.871 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The white suspension was stirred at 0° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting biphasic mixture was separated
CUSTOM
Type
CUSTOM
Details
the more dense lower layer was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
WASH
Type
WASH
Details
eluting with 100% diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(C(C(C)C)(O)C[N+](=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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